Azepane-1-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azepane-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQNPWDEVCHJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499185 | |

| Record name | Azepane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68881-66-3 | |

| Record name | Azepane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Azepane-1-carbothioamide

Introduction

Azepane-1-carbothioamide, a mono-N-substituted thiourea derivative featuring a seven-membered azepane ring, represents a valuable heterocyclic building block for chemical synthesis and drug discovery. Thiourea moieties are recognized pharmacophores, exhibiting a wide spectrum of biological activities, and their incorporation into scaffolds like the azepane ring opens avenues for exploring novel chemical space.[1][2] The azepane ring, a saturated seven-membered N-heterocycle, provides a flexible, three-dimensional structure that is of increasing interest in medicinal chemistry for creating analogues of existing piperidine- or pyrrolidine-containing drugs.[3][4]

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, characterization, and safe handling. The protocols and data presented herein are synthesized from established chemical principles and available literature to create a self-validating and authoritative resource.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure. This compound combines a saturated azacycloheptane (azepane) ring with a thiourea functional group. The thiocarbonyl group is directly attached to the nitrogen atom of the azepane ring.

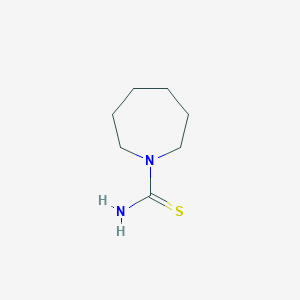

Caption: Figure 1: 2D Structure of this compound.

For unambiguous identification and data retrieval, a standardized set of chemical identifiers is crucial.

| Identifier | Value | Source |

| CAS Number | 68881-66-3 | [5][6][7] |

| Molecular Formula | C₇H₁₄N₂S | [5] |

| Molecular Weight | 158.26 g/mol | [5] |

| IUPAC Name | This compound | Inferred |

| SMILES String | NC(=S)N1CCCCCC1 | [5][8] |

| InChI Key | QSQNPWDEVCHJJC-UHFFFAOYSA-N | [5][8] |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various chemical environments. This compound is supplied as a solid, a characteristic influenced by the potential for intermolecular hydrogen bonding mediated by the thiourea group.[9]

| Property | Value | Notes | Source |

| Physical Form | Solid | At standard temperature and pressure. | [5][8] |

| Boiling Point | 256.9 °C | Predicted value at 760 mmHg. | [6] |

| Density | 1.118 g/cm³ | Predicted value. | [6] |

| Solubility | No specific data available. | Expected to be soluble in polar organic solvents like ethanol and DMSO, and sparingly soluble in nonpolar solvents, consistent with other thioureas. | - |

| Flash Point | Not applicable | For a non-volatile solid. | [5][8] |

The presence of both hydrogen bond donors (-NH₂) and acceptors (the nitrogen of the azepane ring and the sulfur of the thiocarbonyl) contributes significantly to its solid state and predicted high boiling point.

Synthesis and Mechanistic Insights

Thiourea derivatives are versatile building blocks, and numerous methods for their synthesis have been reported.[10] For mono-N-substituted thioureas like this compound, a particularly efficient and environmentally conscious method involves the catalyst-free reaction of the parent amine with carbon disulfide.[1] This approach avoids the use of toxic reagents like thiophosgene or the generation of difficult-to-remove byproducts.

The reaction mechanism proceeds via the nucleophilic attack of the azepane nitrogen onto the electrophilic carbon of carbon disulfide, forming a dithiocarbamic acid intermediate. In the presence of ammonia, this intermediate is stabilized and subsequently eliminates hydrogen sulfide to yield the final thiourea product. The use of aqueous ammonia in a catalyst-free system represents a mild and green synthetic choice.[1]

Caption: Figure 2: General workflow for the synthesis of this compound.

Protocol 3.1: Catalyst-Free Synthesis of this compound

This protocol is adapted from established methods for the synthesis of mono-N-substituted thioureas.[1]

Materials:

-

Azepane (Hexamethyleneimine)

-

Carbon Disulfide (CS₂)

-

Aqueous Ammonia (e.g., 25-30% solution)

-

Deionized Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve azepane (1.0 eq) in a minimal amount of a suitable solvent or use neat if liquid.

-

Reagent Addition: Add aqueous ammonia solution followed by the dropwise addition of carbon disulfide (approx. 4.0 eq). The use of excess CS₂ ensures the reaction goes to completion.[1]

-

Reaction Conditions: Heat the mixture to 40 °C and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running spectroscopic analyses as described in Section 5.0.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the thiourea functional group.

-

Tautomerism: Thioureas can exist in equilibrium between the thione (C=S) and thiol (isothiourea) tautomeric forms. For most unsubstituted or mono-substituted thioureas in solution, the thione form is predominant.[9]

-

Sulfur Nucleophilicity: The sulfur atom is highly nucleophilic and polarizable. It readily reacts with electrophiles, such as alkyl halides, to form isothiouronium salts.[11] This reaction is a cornerstone for converting alkyl halides into thiols.[11]

-

Oxidation: The sulfur atom can be oxidized to form sulfenic, sulfinic, or sulfonic acid derivatives. These oxidized intermediates are highly activated and can be displaced by nucleophiles, such as amines, providing a convenient route to synthesize guanidines.[12]

-

Precursor to Heterocycles: As with other thioureas, this compound can serve as a key building block for synthesizing various sulfur- and nitrogen-containing heterocycles, such as 2-amino-1,3-thiazoles, which are common motifs in pharmaceuticals.[10]

-

Hydrogen Bonding and Organocatalysis: The N-H protons of the thiourea group are effective hydrogen-bond donors. This property is exploited in the field of organocatalysis, where thiourea derivatives are used to activate electrophiles and control stereochemistry.[9]

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show complex, overlapping multiplets corresponding to the 12 protons on the six methylene groups of the azepane ring. A broad singlet, typically integrating to 2 protons, would be observed for the -NH₂ group. The chemical shift of the NH₂ protons is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the azepane ring and a distinct, downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching peaks (around 3100-3400 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2950 cm⁻¹), NH₂ bending, and C-N stretching. A strong band corresponding to the C=S stretch would be expected at a lower frequency than a typical C=O stretch, often around 1200-1300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) consistent with its molecular weight (m/z = 158.26).

Protocol 5.1: Standard Analytical Workflow for Product Validation

-

Thin Layer Chromatography (TLC): Use silica gel plates with an appropriate mobile phase (e.g., ethyl acetate/hexane mixture) to assess reaction completion and purity. Visualize spots using UV light and/or an iodine chamber.

-

Melting Point: Determine the melting point of the purified solid. A sharp, narrow melting range is indicative of high purity.

-

Spectroscopy: Record ¹H NMR, ¹³C NMR, IR, and MS spectra of the final product and compare the observed data with the expected features described above to confirm the structure and identity of this compound.

Safety and Handling

This compound is classified as an acutely toxic substance if ingested. Strict adherence to safety protocols is mandatory.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [5][8] |

| Signal Word | Danger | [5][8] |

| Hazard Statement | H301: Toxic if swallowed | [5][8] |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5][8] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [5][8] |

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Weigh out the solid carefully to prevent generating airborne dust.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound is a well-defined chemical entity with properties characteristic of N-substituted thioureas. Its straightforward, catalyst-free synthesis and the versatile reactivity of its thiourea group make it an attractive building block for constructing more complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

A novel catalyst-free method for the synthesis of mono-N-substituted thioureas in water. (n.d.). SpringerLink. [Link]

-

Thioureas. (n.d.). Wikipedia. [Link]

-

An Efficient, Facial and Green Synthesis of Substituted Thiourea. (n.d.). Asian Journal of Chemistry. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). National Institutes of Health (NIH). [Link]

-

THIOUREA. (n.d.). Ataman Kimya. [Link]

-

Thiourea. (n.d.). Wikipedia. [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (n.d.). MDPI. [Link]

-

Reactions of oxidized thioureas with amine nucleophiles. (1986). Taylor & Francis Online. [Link]

-

Azepane-1-carboxamide. (n.d.). PubChem - National Institutes of Health. [Link]

-

(s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. (n.d.). PubChem - National Institutes of Health. [Link]

-

1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester. (n.d.). PubChem - National Institutes of Health. [Link]

-

Azepines database - synthesis, physical properties. (n.d.). ChemSynthesis. [Link]

-

The Chemical Properties and Applications of Azepane. (n.d.). Medium. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2018). PubMed Central - National Institutes of Health. [Link]

-

Stereoselective syntheses of polyhydroxylated azepane derivatives from sugar-based epoxyamides. Part 1: synthesis from D-mannose. (n.d.). ResearchGate. [Link]

-

Azepane. (n.d.). PubChem - National Institutes of Health. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. [Link]

-

Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI-IT/MS, 1H, 13C and 1H-1H COSY NMR. (n.d.). ResearchGate. [Link]

Sources

- 1. A novel catalyst-free method for the synthesis of mono-<i>N</i>-substituted thioureas in water - ProQuest [proquest.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR 68881-66-3 [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 68881-66-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound AldrichCPR 68881-66-3 [sigmaaldrich.com]

- 9. Thioureas - Wikipedia [en.wikipedia.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Thiourea - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

Introduction: Deconstructing Azepane-1-carbothioamide for Mechanistic Insights

An In-Depth Technical Guide to the Potential Mechanism of Action of Azepane-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This compound represents a fascinating chemical entity, wedding two privileged scaffolds in medicinal chemistry: the seven-membered saturated heterocycle, azepane, and the versatile carbothioamide functional group, a derivative of thiourea. While direct, extensive research on this specific molecule is nascent, a deep dive into the well-documented pharmacological profiles of its constituent parts allows us to construct a robust, evidence-based framework of its potential mechanisms of action.

The azepane ring, with its inherent three-dimensional structure, provides a versatile backbone for creating compounds with a wide range of biological activities, from anticancer to neuropharmacological effects.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[3] The carbothioamide moiety is a known potent hydrogen bond donor and can coordinate with metal ions in enzyme active sites, making it a common feature in numerous enzyme inhibitors.[4][5] This guide will dissect the potential molecular targets and cellular pathways that this compound may modulate, providing a roadmap for future research and development.

Part 1: Plausible Molecular Targets and Mechanistic Pathways

Based on the extensive literature surrounding azepane and thiourea derivatives, we can hypothesize several key mechanistic avenues for this compound.

Enzyme Inhibition as a Primary Mechanism

The structural features of this compound strongly suggest a role as an enzyme inhibitor. The thiourea group is a particularly effective pharmacophore for targeting the active sites of various enzymes.[4]

Recent studies have highlighted azepane-containing compounds as potent inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 1 and 2 (PTPN1/PTPN2).[6][7] These enzymes are critical negative regulators of inflammatory signaling pathways, and their inhibition is a promising strategy for cancer immunotherapy.[6] The azepane scaffold likely orients the molecule within the enzyme's active site, while the carbothioamide could interact with key residues.

Proposed Signaling Pathway: PTPN1/PTPN2 Inhibition

Caption: PTPN1/PTPN2 inhibition by this compound enhances JAK/STAT signaling.

Thiourea derivatives have shown potent inhibitory activity against various isoforms of carbonic anhydrase, a family of metalloenzymes involved in processes like pH regulation and CO2 transport.[8] The carbothioamide moiety can coordinate with the zinc ion in the active site of CAs.[9]

Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori.[4] Thiourea-containing compounds are among the most potent urease inhibitors, with the thiocarbonyl group binding to the nickel ions in the enzyme's active site.[10]

The azepane scaffold has been incorporated into potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[6] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.[3]

Anticancer Mechanisms

Both azepane and thiourea moieties are present in compounds with significant anticancer activity.[5][11][12]

Azepane derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6][13] This is often accompanied by cell cycle arrest, preventing the proliferation of malignant cells.[3] The mechanism can involve the stabilization of DNA-enzyme complexes, leading to DNA damage and the activation of apoptotic pathways.[6]

Logical Flow: From Compound to Apoptosis

Caption: Proposed cascade of events leading to cancer cell apoptosis.

Some azepane-based compounds act as topoisomerase II inhibitors.[6] By stabilizing the covalent complex between the enzyme and DNA, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.[6]

Antimicrobial Mechanisms

The combination of an azepane ring and a thiourea-like moiety suggests potential for antimicrobial activity.

Azepane derivatives have demonstrated activity against a range of bacteria, including drug-resistant strains.[14][15] The mechanism could be analogous to sulfonamides, which inhibit folic acid synthesis, a pathway essential for bacterial survival.[16]

Thiourea derivatives have been investigated for their antifungal properties.[17] Azepane-containing molecules have also shown promise against fungal pathogens like Candida albicans and Cryptococcus neoformans.[14][15]

Neuropharmacological Mechanisms

The azepane scaffold is present in numerous FDA-approved drugs targeting the central nervous system.[1][18]

A recent study identified a bicyclic azepane as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, with potential applications in neuropsychiatric disorders.[19]

Some dibenzo[b,f]azepine derivatives have shown neuroprotective effects in models of vascular cognitive impairment.[20] The mechanism may involve histone deacetylase (HDAC) inhibition or antioxidant properties, protecting neurons from oxidative stress-induced damage.[21][22]

Part 2: Experimental Validation Strategies

To elucidate the precise mechanism of action of this compound, a systematic, multi-tiered experimental approach is required.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of the hypothesized target enzymes.

Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Reconstitute the purified recombinant human enzyme (e.g., PTPN1, Carbonic Anhydrase II, Urease) and its corresponding substrate in the appropriate assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound. Include a positive control inhibitor and a vehicle control (DMSO).

-

Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Plot the results and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol: MTT Assay for Cell Viability [2]

-

Cell Seeding: Plate cancer cells (e.g., HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at an optimal density and incubate overnight.[2]

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. The intensity is proportional to the number of viable cells.

-

IC50 Calculation: Determine the IC50 value from the dose-response curve.

Protocol: Annexin V/PI Apoptosis Assay [13]

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of this compound that inhibits the growth of bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Data Interpretation and Future Directions

The experimental data will provide a clearer picture of the primary mechanism of action.

Table 1: Hypothetical IC50/MIC Values for Prioritization

| Assay Type | Target/Organism | Potential IC50/MIC Range | Implication | Reference for Similar Compounds |

| Enzyme Inhibition | PTPN1/PTPN2 | < 100 nM | Potent Immunomodulator | [6] |

| Enzyme Inhibition | Carbonic Anhydrase | 10-500 nM | Diuretic, Anti-glaucoma | [8] |

| Anticancer | HCT-116 (Colon) | 1-20 µM | Potential Anticancer Agent | [2][13] |

| Antimicrobial | S. aureus | 10-100 µg/mL | Antibacterial Activity | [14][15] |

| Neuropharmacology | NET/DAT Binding | < 500 nM | CNS Activity | [19] |

Interpreting the Results:

-

Potent, single-target inhibition (e.g., low nanomolar IC50 for PTPN1) would suggest a highly specific mechanism of action.

-

Broad-spectrum activity across multiple cancer cell lines would point towards a general cytotoxic mechanism like topoisomerase inhibition or disruption of cell division.

-

Selective antimicrobial activity against certain classes of microbes (e.g., Gram-positive bacteria) could provide clues about the specific cellular pathway being targeted.

Future Directions:

-

Computational Modeling: Molecular docking studies can be employed to predict the binding mode of this compound within the active site of target enzymes, corroborating experimental findings.[17]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help identify the key structural features responsible for its biological activity and can lead to the development of more potent and selective compounds.[1]

-

In Vivo Studies: Promising results from in vitro and cell-based assays should be followed by evaluation in animal models of disease (e.g., tumor xenograft models, infection models) to assess efficacy and safety.

This guide provides a comprehensive framework for investigating the potential mechanisms of action of this compound. By systematically exploring the hypothesized targets and pathways, researchers can unlock the therapeutic potential of this promising molecule.

References

- The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile. Benchchem.

- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. Benchchem.

- Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characteriz

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.

- Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.

- Biological Applications of Thiourea Deriv

- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.

- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed.

- Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Comput

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Synthesis of Functionalized Azepines via Cu(I)

- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH.

- Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF.

- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercal

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- Azepane. Wikipedia.

- Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC - NIH.

- Synthesis and antimicrobial activity of azepine and thiepine derivatives.

- Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. NIH.

- Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review.

- Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. PubMed.

- Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. PMC - PubMed Central.

- (PDF) Synthesis and Biological Activity of. Amanote Research.

- Comparative Analysis of the Anticancer Efficacy of N-(4-ethoxyphenyl)azepane-1-sulfonamide. Benchchem.

- Synthesis of polysubstituted azepanes by dearom

- Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024. PubMed.

- Protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment. PubMed.

- Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity.

- Application Notes and Protocols: Antimicrobial Activity of 1,4-Oxazepane-6-sulfonamide. Benchchem.

- A Mini Review on Neuroprotective Effect of Antioxidant in The Brain.

- Study of antimicrobial activity of new prepared seven membered rings (Oxazepine).

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jopir.in [jopir.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijclinmedcasereports.com [ijclinmedcasereports.com]

A Technical Guide to the Preliminary Biological Screening of Azepane-1-carbothioamide

This document provides a comprehensive, technically-grounded framework for conducting a preliminary biological screening of the novel chemical entity, Azepane-1-carbothioamide. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach from initial computational assessment to foundational in-vitro assays. The methodologies described herein are designed to build a robust preliminary profile of the compound's biological potential and guide future research directions.

Introduction: The Rationale for Screening this compound

This compound is a small molecule featuring a seven-membered azepane ring linked to a carbothioamide functional group. The carbothioamide moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The azepane scaffold provides a flexible, three-dimensional structure that can facilitate interactions with various biological targets. Given the absence of extensive biological data on this specific molecule, a systematic, multi-faceted screening approach is warranted to elucidate its therapeutic potential.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₄N₂S[2]

-

Molecular Weight: 158.26 g/mol [2]

-

CAS Number: 68881-66-3[2]

This guide outlines a logical, tiered screening cascade, beginning with in silico predictions to assess drug-likeness, followed by a battery of essential in vitro assays to probe for specific biological activities.

Caption: Workflow for predicting ADMET properties using online tools.

This computational pre-assessment allows for the early identification of potential liabilities, saving significant time and resources.

Synthesis of this compound

While commercially available, understanding the synthesis is crucial for producing derivatives for structure-activity relationship (SAR) studies. A common method for synthesizing N-substituted carbothioamides involves the reaction of an amine with an isothiocyanate. [3] Proposed Synthetic Route: A plausible and straightforward synthesis involves the reaction of azepane (hexamethyleneimine) with a source of thiocarbamic acid, such as ammonium thiocyanate, under acidic conditions, or more directly with thiophosgene followed by ammonolysis. A more common laboratory-scale synthesis would involve reacting the primary amine with carbon disulfide and a coupling agent, or reacting an isothiocyanate with an amine. [1]

In Vitro Biological Screening Cascade

This section details the core experimental protocols for a broad-based preliminary screening.

Antimicrobial Susceptibility Testing

The goal is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of representative pathogenic bacteria. The broth microdilution method is a standardized and widely used technique. [4][5] Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [4]2. Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. [6]4. Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours. [4]6. Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [7] Table for Antimicrobial Data Summary:

| Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Experimental Value |

| Escherichia coli | Negative | Experimental Value |

| Pseudomonas aeruginosa | Negative | Experimental Value |

| Candida albicans (Yeast) | N/A | Experimental Value |

Anticancer Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines. [8]It measures the metabolic activity of cells, which is an indicator of cell viability. [9] Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a selected cancer cell line (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [10]2. Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [9]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals. [11]5. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [8]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the compound concentration.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antioxidant Activity Assessment

The DPPH and ABTS assays are commonly used to evaluate the radical scavenging ability of a compound, which is a key indicator of antioxidant activity. [12][13] Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. [2]2. Assay Procedure: In a 96-well plate, add various concentrations of this compound.

-

Reaction Initiation: Add the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes. [2]4. Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. [12]5. Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. The result is often expressed as an IC₅₀ value.

Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the solution to obtain an absorbance of ~0.7 at 734 nm. [14]2. Assay Procedure: Add various concentrations of the test compound to a 96-well plate.

-

Reaction Initiation: Add the diluted ABTS•+ solution and incubate for a short period (e.g., 6-10 minutes). [12]4. Absorbance Measurement: Measure the absorbance at 734 nm. [14]5. Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value, similar to the DPPH assay.

Anti-inflammatory Activity Screening

The murine macrophage cell line RAW 264.7 is a standard model for in-vitro anti-inflammatory studies. [15][16]The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of anti-inflammatory potential. [17] Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Viability Pre-screen: First, determine the non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay to ensure that any observed reduction in NO is not due to cytotoxicity. [18]2. Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control group. [18]4. Incubation: Incubate the plate for 24 hours at 37°C.

-

NO Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent. [17]6. Data Analysis: Measure the absorbance at ~540 nm. Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A known anti-inflammatory agent like dexamethasone can be used as a positive control.

Preliminary In Vivo Toxicity Assessment

Should the in vitro screening reveal promising activity, a preliminary assessment of in vivo toxicity is the logical next step. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure used to assess the acute oral toxicity of a substance with a reduced number of animals. [19][20][21] Methodology Overview: OECD 423

-

Principle: A stepwise procedure using 3 animals of a single sex per step. Depending on the mortality and/or moribundity of the animals, further steps may be necessary to allow for a judgment on the acute toxicity of the test substance. [22]* Dosing: A single oral dose is administered. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. [23]* Observation: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. [23]* Outcome: The method allows for the classification of the substance into one of the GHS (Globally Harmonized System) toxicity categories.

Conclusion and Future Directions

The described multi-tiered screening strategy provides a robust and efficient framework for the initial biological evaluation of this compound. The data generated from these in silico and in vitro assays will form a comprehensive preliminary profile, highlighting potential therapeutic avenues. Positive results in any of these assays would justify progression to more advanced studies, including mechanism of action elucidation, structure-activity relationship (SAR) optimization, and more extensive in vivo efficacy and safety profiling.

References

-

Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]

-

B-R, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]

-

K, P. K. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

K L, N. (2015). OECD Guideline For Acute oral toxicity (TG 423). SlideShare. Available at: [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]

-

R, S. (2023). lipinski rule of five. SlideShare. Available at: [Link]

-

Dr. A. K. (2024). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available at: [Link]

-

OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available at: [Link]

-

AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules. Available at: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

-

Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available at: [Link]

-

Margalit, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

Liu, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science & Nutrition. Available at: [Link]

-

Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Available at: [Link]

-

S, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available at: [Link]

-

OECD. (2002). Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing. Available at: [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. Available at: [Link]

-

S, A., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

A, K. A. R. (n.d.). (PDF) Preparations of diversely substituted thiosemicarbazides and N-hydroxythioureas. ResearchGate. Available at: [Link]

-

V, A. (2024). An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. bioRxiv. Available at: [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

-

Jenkins, S. G., & Schuetz, A. N. (2012). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]

-

Wadhwa, R., & B. Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

-

Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the M. Longdom Publishing. Available at: [Link]

-

Vallet-Gely, I., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]

-

Reyes-Zurita, F. J., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules. Available at: [Link]

-

D, A. K. (n.d.). RAW 264.7 Macrophage Cell Line: In Vitro Model for the Evaluation of the Immunomodulatory Activity of Zingiberaceae. ResearchGate. Available at: [Link]

-

H, E.-S. A. (n.d.). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. Available at: [Link]

-

Khan, K. M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules. Available at: [Link]

-

true do, w. (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do. Available at: [Link]

-

Graphviz. (n.d.). DOT Language. Graphviz. Available at: [Link]

-

Graphviz Examples and Tutorial. (n.d.). Simple Graph. Graphviz Examples and Tutorial. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Future Medicinal Chemistry. Available at: [Link]

-

graphviz. (n.d.). User Guide. graphviz. Available at: [Link]

-

North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

Sources

- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 23. m.youtube.com [m.youtube.com]

structure-activity relationship (SAR) studies of Azepane-1-carbothioamide analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azepane-1-carbothioamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The seven-membered nitrogen-containing heterocycle, azepane, represents one such scaffold, prized for the three-dimensional diversity it imparts to novel chemical entities.[1] When coupled with a carbothioamide linker, a known pharmacophore with a wide range of biological activities, the resulting This compound core presents a compelling, yet underexplored, frontier for therapeutic innovation.[2][3]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this class of compounds. Rather than a simple catalog of derivatives, this document, grounded in peer-reviewed literature, aims to elucidate the causal relationships between specific structural modifications and resulting biological activity. By dissecting the scaffold into its core components, we will explore how targeted chemical changes can modulate potency, selectivity, and overall drug-like properties, offering a strategic roadmap for researchers in the field.

The this compound Core: A Structural and Synthetic Overview

The this compound scaffold is characterized by three primary regions amenable to chemical modification. Understanding these regions is fundamental to designing a synthetic library for robust SAR studies.

-

Region A: The Azepane Ring: This saturated, seven-membered ring provides a flexible, non-planar anchor. Substitutions on the ring can influence conformational preference, solubility, and interactions with hydrophobic pockets of a target protein.

-

Region B: The Carbothioamide Linker: The -(C=S)NH- group is critical for target interaction. The sulfur atom can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. Its relative rigidity and electronic properties are key determinants of binding affinity.

-

Region C: The Terminal Substituent (R-group): This is the most common point of diversification. Typically an aryl or heteroaryl ring, the electronic and steric properties of the substituents on this group can drastically alter biological activity.

Caption: Key regions for SAR modification on the this compound scaffold.

A general synthetic approach involves the reaction of a substituted isothiocyanate with azepane. The isothiocyanates, in turn, can be synthesized from the corresponding anilines, providing a straightforward route to a diverse library of analogs for screening.

Dissecting the Structure-Activity Relationship (SAR): A Component-Based Analysis

As no single, comprehensive SAR study on this compound analogs against a specific target exists in the current literature, we will construct a robust SAR profile by analyzing published data on closely related scaffolds. This "fragment-based" approach allows us to make well-founded predictions about how modifications to each region of our core scaffold will impact biological activity.

A. Modifications of the Azepane Ring (Region A)

The azepane ring is more than a simple scaffold; its conformation and substitution pattern can significantly impact both potency and pharmacokinetic properties. Studies on azepane-containing kinase inhibitors have shown that even minor modifications, such as the addition of a methyl group, can lead to widely varied outcomes. Depending on the specific regiochemistry and stereochemistry, such substitutions can enhance oral bioavailability and metabolic stability. This suggests that small alkyl substitutions on the azepane ring of our core structure could be used to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, potentially improving its viability as a drug candidate.

B. The Role of the Carbothioamide Linker (Region B)

The thioamide group is a bioisostere of the more common amide bond. The replacement of the oxygen atom with sulfur alters the linker's electronic properties, hydrogen bonding capacity, and steric profile. In studies of pyridine-based anticancer agents, the carbothioamide (-CSNH-) analogs consistently demonstrated potent activity as tubulin polymerization inhibitors.[4] This suggests that the sulfur atom is critical for the mechanism of action, likely forming key interactions within the colchicine binding site of tubulin.[4] This preference for sulfur over oxygen indicates that the thioamide linker in the this compound scaffold is not merely a linker but a crucial pharmacophoric element. Therefore, retaining the carbothioamide group is likely essential for potent activity in relevant therapeutic areas like oncology.

C. Exploration of the Terminal Substituent (Region C)

The terminal aryl or heteroaryl ring is the primary site for optimizing target-specific interactions. By analyzing SAR data from various carbothioamide series with anticancer and antimicrobial properties, clear trends emerge regarding the influence of substituents on this ring.[4][5][6]

Key SAR Insights for the Terminal Aryl Ring:

-

Electronic Effects are Paramount: The electronic nature of the substituent has a profound impact on activity. In a series of pyridine carbothioamides targeting tubulin, compounds with electron-donating groups (e.g., methyl) or moderately electron-withdrawing groups (e.g., halogens) at the para-position of the N-phenyl ring showed potent cytotoxicity.[4] For example, the p-methyl substituted analog exhibited an IC₅₀ of 1.4 μM against the PC-3 cancer cell line.[4]

-

Positional Isomerism Matters: The position of the substituent (ortho, meta, or para) is critical. In the same pyridine carbothioamide series, moving a methyl group from the para to the ortho position resulted in a significant increase in potency (IC₅₀ of 1.1 μM vs. PC-3).[4] This suggests that the ortho position may be sterically favorable for interaction with a specific pocket in the target protein. Conversely, strongly electron-withdrawing groups like nitro (-NO₂) often lead to reduced activity, especially when placed at the para position.[6]

-

Lipophilicity and Bulk: In antimicrobial hydrazinecarbothioamides, increasing the lipophilicity and bulk of the terminal substituent can enhance activity. For example, replacing a phenyl ring with a 4-bromophenyl group led to significant antibacterial activity against S. aureus.[5] This highlights the importance of hydrophobic interactions with the target enzyme or cell membrane.

The following table summarizes representative SAR data for the terminal aryl ring, synthesized from studies on related carbothioamide scaffolds with anticancer activity.

| Compound ID (Reference) | Core Scaffold | Terminal Substituent (R) | Biological Target/Assay | Activity (IC₅₀ in µM) | Key SAR Observation |

| 3 [4] | Pyridine Carbothioamide | 2,4-dimethylphenyl | Tubulin Polymerization / PC-3 Cells | 1.1 | Ortho-methyl group significantly enhances potency compared to para-only substitution. |

| 5 [4] | Pyridine Carbothioamide | 4-methylphenyl | Tubulin Polymerization / PC-3 Cells | 1.4 | Electron-donating methyl group at the para-position confers high potency. |

| 4 [4] | Pyridine Carbothioamide | 2-fluorophenyl | Tubulin Polymerization / PC-3 Cells | 7.7 | Ortho-fluoro substitution is well-tolerated but less potent than ortho-methyl. |

| 4o [6] | Carbazole Carbothioamide | 4-methoxyphenyl | PI3K/Akt/mTOR Pathway / MCF-7 Cells | 2.02 | Electron-donating methoxy group at the para-position leads to strong anticancer effects. |

| 4h [6] | Carbazole Carbothioamide | 4-chlorophenyl | PI3K/Akt/mTOR Pathway / MCF-7 Cells | > 10 | Halogen substitution at the para-position is less favorable in this scaffold. |

| 4e [6] | Carbazole Carbothioamide | 4-nitrophenyl | PI3K/Akt/mTOR Pathway / MCF-7 Cells | > 10 | Strongly electron-withdrawing nitro group at the para-position diminishes activity. |

Experimental and Computational Workflows for SAR Determination

A robust SAR study integrates both experimental validation and computational prediction. The following protocols provide standardized, self-validating workflows for assessing the anticancer potential of newly synthesized this compound analogs.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which an analog inhibits the proliferation of a cancer cell line by 50% (IC₅₀). The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1]

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle (solvent control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Remove the old medium from the cells and add the medium containing the test compounds or controls. Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will convert the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Computational Protocol: Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[7] This helps rationalize observed SAR and guide the design of more potent analogs.

Step-by-Step Methodology:

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) from the Protein Data Bank. Prepare the protein using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

-

Ligand Preparation: Draw the 2D structures of the this compound analogs and convert them to 3D structures using software like ChemDraw and Chem3D. Minimize their energy and save them in a suitable format (e.g., .pdbqt), defining rotatable bonds.

-

Grid Box Generation: Define the binding site on the target protein. This is typically done by centering a grid box on the co-crystallized native ligand or a known active site. The size of the grid box should be large enough to encompass the entire binding pocket.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of each ligand within the defined grid box. The program will score each pose based on a scoring function that estimates binding affinity (free energy of binding).

-

Pose Analysis and Visualization: Analyze the results to identify the lowest energy (most favorable) binding pose for each analog. Visualize the ligand-protein complex using software like PyMOL or Discovery Studio to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

-

SAR Correlation: Correlate the predicted binding affinities and interaction patterns with the experimental IC₅₀ values. For example, a potent analog might show a key hydrogen bond with a specific amino acid residue that is absent in a less active analog.

Future Directions and Emerging Trends

The this compound scaffold is a fertile ground for further discovery. Future research should focus on several key areas:

-

Systematic Library Synthesis: A dedicated study synthesizing a broad library of these analogs and testing them against a single, well-defined target (e.g., a specific kinase or enzyme) is needed to establish a direct and comprehensive SAR dataset.

-

Exploring New Therapeutic Areas: While oncology and microbiology are promising starting points, the scaffold's versatility suggests potential in other areas, such as neurodegenerative diseases or metabolic disorders.[1]

-

Pharmacokinetic Optimization: Early assessment of ADME properties will be crucial. Modifications to the azepane ring and the terminal substituent can be rationally designed to improve solubility, metabolic stability, and cell permeability.

-

Advanced Computational Models: Moving beyond simple docking, techniques like molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interaction, offering deeper insights into the binding mechanism.

Conclusion

The this compound core represents a valuable scaffold for the development of novel therapeutic agents. While direct, comprehensive SAR studies are still emerging, a wealth of information from related compound series provides a strong predictive foundation for rational drug design. By carefully considering the distinct roles of the azepane ring, the carbothioamide linker, and the terminal substituent, researchers can strategically design and synthesize analogs with enhanced potency and optimized drug-like properties. The integration of robust in vitro screening protocols and predictive in silico modeling will be paramount in unlocking the full therapeutic potential of this promising chemical class.

References

- (No source provided)

-

Request PDF. (2025). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. Available at: [Link]

- (No source provided)

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]

-

Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. Available at: [Link]

- (No source provided)

-

Adam, M., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. (2023). Available at: [Link]

- (No source provided)

- (No source provided)

- (No source provided)

-

Çapan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Heliyon, 10(10), e30894. Available at: [Link]

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

- (No source provided)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Azepane-1-carbothioamide: A Technical Guide to a Heterocyclic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Nature of Azepane-1-carbothioamide

In the vast landscape of chemical compounds available for research and development, some molecules are extensively studied, their histories and biological activities meticulously documented. Others, like this compound, exist primarily as entries in chemical supplier catalogs, their stories yet to be written. This technical guide addresses the current state of knowledge on this compound, a compound situated at the intersection of two medicinally significant chemical families: the conformationally flexible azepane scaffold and the versatile carbothioamide functional group. Due to a notable absence of dedicated research on this specific molecule, this guide will adopt a deductive and contextual approach. We will explore its likely synthetic pathways based on established chemical principles and discuss its potential significance by drawing parallels with well-characterized analogs. This document is intended to serve as a foundational resource for researchers considering the use of this compound as a building block in their synthetic and drug discovery endeavors.

Compound Identification and Physicochemical Properties

This compound is a saturated seven-membered heterocyclic compound bearing a carbothioamide functional group at the nitrogen atom.

| Property | Value | Source |

| IUPAC Name | This compound | ChemSpider |

| Synonyms | Hexamethyleneimine-1-carbothioamide, 1-Azepanecarbothioamide | Chemical Supplier Data |

| CAS Number | 68881-66-3 | Sigma-Aldrich, Alfa Chemistry |

| Molecular Formula | C₇H₁₄N₂S | Sigma-Aldrich |

| Molecular Weight | 158.26 g/mol | Sigma-Aldrich |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a recognized "privileged scaffold" in drug discovery. Its significance stems from its inherent three-dimensionality and conformational flexibility, which allows for the precise spatial arrangement of substituents to optimize interactions with biological targets.[1][2] This has led to the incorporation of the azepane motif into a wide array of approved drugs and clinical candidates.[2]

The therapeutic applications of azepane-containing compounds are diverse, spanning areas such as:

-

Anticancer agents [2]

-

Antimicrobial agents [2]

-

Anti-Alzheimer's disease agents [2]

-

Histamine H3 receptor inhibitors [2]

The prevalence of the azepane ring in medicinally active compounds underscores the potential of its derivatives, including this compound, as valuable starting points for the synthesis of novel therapeutic agents.[4][5]

The Carbothioamide Moiety: A Versatile Functional Group

The carbothioamide group, also known as a thiourea derivative, is another structural feature with a rich history in medicinal chemistry.[6][7] The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions has made it a key pharmacophore in a variety of drug classes.[8][9]

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including:

The presence of the carbothioamide group in this compound suggests its potential as a precursor for compounds with a wide range of pharmacological properties.[7]

Probable Synthetic Routes to this compound

While no specific synthesis of this compound has been prominently published, its structure suggests several logical and well-established synthetic strategies. The most direct approaches would involve the reaction of azepane (also known as hexamethyleneimine) with a suitable thiocarbamoylating agent.

From Azepane and an Isothiocyanate Precursor

A common and efficient method for the synthesis of N-substituted carbothioamides is the reaction of a primary or secondary amine with an isothiocyanate. In the case of this compound, which is a primary carbothioamide, the reaction would theoretically involve an "ammonia equivalent" reacting with an azepane-1-carbonyl isothiocyanate, or more practically, the reaction of azepane with a protected isothiocyanate followed by deprotection. A more direct, albeit less common, route for primary carbothioamides is the reaction of the amine with thiophosgene followed by ammonolysis, though this method is often avoided due to the high toxicity of thiophosgene.

A plausible, multi-step synthesis could involve the reaction of azepane with a thiocarbonyl transfer reagent.

From Azepane and Thiocyanic Acid or its Salts

Another established method for the preparation of N-substituted thioureas is the reaction of an amine with a salt of thiocyanic acid, such as ammonium or potassium thiocyanate, under acidic conditions. This method proceeds via the in-situ formation of thiocyanic acid, which then reacts with the amine.

Experimental Protocol: A General Method for the Synthesis of N-Substituted Carbothioamides from Amines

This protocol is a generalized procedure based on established methods for the synthesis of analogous compounds and has not been specifically optimized for this compound.

Materials:

-

Azepane (hexamethyleneimine)

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1 equivalent) in a suitable solvent such as water or ethanol.

-

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent.

-

Slowly add concentrated hydrochloric acid to the mixture until it is acidic.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Plausible synthetic route to this compound.

Potential Applications and Future Directions

Given the established biological activities of both the azepane and carbothioamide moieties, this compound represents an intriguing, yet underexplored, chemical entity. Its primary value likely lies in its utility as a scaffold for chemical library synthesis .[11][12] By serving as a starting material, it can be readily derivatized at the primary amine of the carbothioamide group to generate a diverse range of more complex molecules for high-throughput screening.[13][14][15]

Caption: Derivatization potential of this compound.

Future research on this compound could proceed in several directions:

-

Synthesis and Characterization: The formal synthesis and full spectroscopic characterization of this compound would be a valuable first step to confirm its properties and provide a reliable source of the material for further studies.

-

Biological Screening: A preliminary screening of the compound against a panel of biological targets (e.g., kinases, GPCRs, microbial strains) could reveal any inherent biological activity and guide further derivatization efforts.

-

Library Synthesis: The use of this compound as a building block in combinatorial chemistry to generate a library of novel compounds for drug discovery programs.

Conclusion

This compound remains a molecule of theoretical potential rather than documented history. Its value is derived from the well-established importance of its constituent parts: the azepane ring and the carbothioamide functional group. For the medicinal chemist and drug discovery professional, this compound represents an opportunity—a readily accessible, yet largely unexplored, scaffold for the creation of novel chemical entities with the potential for a wide range of biological activities. As the quest for new therapeutics continues, the exploration of such foundational building blocks will be crucial in expanding the accessible chemical space for drug discovery.

References

- Current time inform

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Current Topics in Medicinal Chemistry.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

-